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Compound of Interest

Compound Name: JHU395

CAS No.: 2079938-92-2

Cat. No.: B608190 Get Quote

Optimizing Delivery of Brain-Penetrant Glutamine
Antagonists
Executive Summary
JHU395 is a novel, lipophilic prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine

(DON).[1][2][3] Unlike native DON, which suffers from poor blood-brain barrier (BBB)

penetration and dose-limiting gastrointestinal (GI) toxicity, JHU395 is designed to circulate

inertly in plasma and preferentially partition into the brain and tumor tissue before being

cleaved into its active form.

This guide addresses the primary challenge in working with JHU395: balancing its designed

lipophilicity with the aqueous solubility required for consistent in vivo administration. We provide

a field-validated protocol for solubilizing JHU395 for oral (PO) and intraperitoneal (IP) dosing,

ensuring high bioavailability while minimizing precipitation and vehicle-induced toxicity.

Compound Profile & Physicochemical Challenges
JHU395 is an isopropyl ester prodrug.[1][3] Its structural modifications mask the charged

carboxyl and amine groups of DON, significantly increasing its LogP (lipophilicity).
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Property Description Implication for Dosing

Chemical Nature
Isopropyl ester prodrug of

DON

High lipophilicity; low aqueous

solubility.

Primary Target
Glutamine-utilizing enzymes

(via DON release)

Requires metabolic cleavage

(esterases) to become active.

Solubility Profile
Soluble in DMSO, Ethanol;

Insoluble in water

Requires co-solvents and

surfactants for aqueous

dosing.

Stability
Stable in plasma; Cleaved in

tissue

Formulation must not contain

esterases or high pH that

triggers premature cleavage.

Validated Formulation Protocol
The following protocol is derived from efficacy studies in MPNST (Malignant Peripheral Nerve

Sheath Tumor) and Medulloblastoma models [1, 2].

A. Reagents & Materials[1][2][3][4][5]
JHU395 (Solid): Store at -20°C, desiccated.

Ethanol (Absolute): Co-solvent.

Tween-80 (Polysorbate 80): Surfactant/Emulsifier.

PBS (Phosphate Buffered Saline): Aqueous carrier (pH 7.4).

Alternative Carrier: Corn Oil (for highly concentrated, low-volume IP depots, though

PBS/Tween is preferred for oral bioavailability).

B. Preparation of Oral/IP Vehicle (Standard Protocol)
Target Vehicle Composition: 2.5% Ethanol + 1% Tween-80 + 96.5% PBS.

Step-by-Step Methodology:
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Calculate Requirements: Determine the total volume needed based on animal weight and

dose volume (typically 10 mL/kg for mice).

Example: For 10 mice (25g each) at 10 mL/kg, you need ~2.5 mL total volume. Prepare

3.0 mL to account for loss.

Weighing: Weigh the required amount of JHU395 powder into a sterile glass vial.

Primary Solubilization (The "Organic Phase"):

Add the calculated volume of Ethanol (2.5% of total volume) directly to the powder.

Vortex vigorously until the powder is fully wetted and mostly dissolved.

Note: If the compound does not dissolve, a brief sonication (10-20 seconds) is

permissible. Avoid heat, which may degrade the prodrug ester.

Surfactant Addition:

Add Tween-80 (1% of total volume) to the Ethanol/JHU395 mixture.

Vortex again to create a homogeneous organic concentrate.

Aqueous Phase Addition (Critical Step):

Slowly add PBS (96.5% of total volume) in a dropwise manner while vortexing.

Caution: Adding PBS too quickly can cause the lipophilic JHU395 to "crash out"

(precipitate) as a gummy solid.

Final Inspection: The result should be a clear to slightly opalescent solution/suspension. If

visible particulates remain, sonicate briefly.

C. Alternative High-Concentration Stock (DMSO Method)
For studies requiring higher doses (>20 mg/kg) where the Ethanol/Tween limit might be

exceeded:

Dissolve JHU395 in 100% DMSO to create a high-concentration stock (e.g., 50 mg/mL).
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Aliquot and store at -80°C.

On the day of dosing, dilute the DMSO stock 1:20 into warm PBS or Corn Oil (Final DMSO <

5%).

Dosing Regimens & Experimental Design
JHU395 exhibits a "tissue-targeted" PK profile. Dosing schedules differ significantly from native

DON due to the prodrug's extended half-life in tissue and reduced systemic toxicity.

Recommended Dosing Schedules
Study Type Route Dose Frequency Notes

Chronic Efficacy Oral (PO) 1.0 - 1.2 mg/kg Daily (QD)

Validated in

MPNST models.

[5] Well-tolerated

for 14+ days [1].

Maintenance Oral (PO) 0.5 mg/kg Daily (QD)

Step-down dose

used after initial

loading phase

(Day 6+) [1].

Acute/Brain

Uptake
IP 5 - 20 mg/kg

Single / Bi-

weekly

Higher doses

achieve

micromolar brain

concentrations

but should be

spaced out (e.g.,

twice weekly) [2].

Key Causality Insight: The step-down dosing (1.2 mg/kg

0.5 mg/kg) is critical. While JHU395 spares the gut relative to DON, chronic accumulation of
the active metabolite can still lead to weight loss. Monitor animal weight daily; if weight loss
exceeds 15%, pause dosing for 24-48 hours.

Mechanism of Action & Bio-Distribution Logic
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To interpret your experimental data, you must understand the prodrug logic. JHU395 is inactive

until cleaved. Efficacy depends on the differential expression of esterases and the metabolic

demand of the tissue.

Pathway Visualization
The following diagram illustrates the "Trojan Horse" mechanism of JHU395, contrasting its

entry into the brain/tumor versus its inert circulation in plasma.
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Caption: JHU395 circulates as an inert prodrug, crossing the BBB due to lipophilicity.

Intracellular esterases cleave it to active DON, inhibiting glutamine metabolism locally.
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Observation Probable Cause Corrective Action

Precipitation upon PBS

addition

PBS added too fast or

insufficient surfactant.

Add PBS dropwise. Increase

Tween-80 to 2% if necessary

(validate tolerance).

Animal Weight Loss >15%
Systemic accumulation of

DON.

Implement "drug holiday" (2

days off). Switch to

maintenance dose (0.5 mg/kg).

Inconsistent Tumor Inhibition Prodrug degradation in stock.

Verify purity via LC/MS.

JHU395 ester bonds are

sensitive to moisture. Store

desiccated.

Neurological Signs Excessive brain concentration.

Reduce dose. JHU395 has

~10x higher brain-to-plasma

ratio than DON.[1][3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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